2-((4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
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Overview
Description
2-((4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a complex organic compound that belongs to the class of pyrimidinylthioacetamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrimidinylthioacetamide core. One common approach is to react ethyl 2-((4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetate with 5-methyl-1,3,4-thiadiazol-2-amine under specific reaction conditions, such as heating in a suitable solvent like ethanol or dimethylformamide (DMF). The reaction is often catalyzed by a base, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to achieve higher yields, ensuring the purity of the final product, and implementing efficient purification techniques such as recrystallization or column chromatography. Additionally, safety measures and environmental considerations are taken into account to minimize waste and ensure the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The sulfur atom in the thioether group can be oxidized to form a sulfoxide or sulfone.
Reduction: : The compound can be reduced to remove the oxygen atom in the oxo group, resulting in a different pyrimidinylthioacetamide derivative.
Substitution: : The amide group can undergo nucleophilic substitution reactions with different reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: : Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: : Formation of sulfoxides or sulfones.
Reduction: : Formation of reduced pyrimidinylthioacetamide derivatives.
Substitution: : Formation of substituted pyrimidinylthioacetamide derivatives.
Scientific Research Applications
This compound has shown potential in various scientific research applications:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: : The compound may have biological activity, making it useful in studying biological processes or as a lead compound for drug development.
Medicine: : It has potential therapeutic applications, such as in the treatment of diseases or as a precursor for drug synthesis.
Industry: : It can be used in the development of new materials or as an intermediate in the production of other chemicals.
Mechanism of Action
The exact mechanism of action of this compound depends on its specific application. Generally, it may interact with biological targets such as enzymes or receptors, leading to a biological response. The molecular pathways involved would vary based on the context in which the compound is used.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the presence of the ethyl group on the pyrimidinyl ring and the thiadiazole moiety. Similar compounds include other pyrimidinylthioacetamides and related derivatives, which may differ in their substituents or functional groups. These differences can lead to variations in their chemical properties and biological activities.
Properties
IUPAC Name |
2-[(4-ethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O2S2/c1-3-7-4-8(17)13-10(12-7)19-5-9(18)14-11-16-15-6(2)20-11/h4H,3,5H2,1-2H3,(H,12,13,17)(H,14,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNSIWEUGVBKUCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)NC(=N1)SCC(=O)NC2=NN=C(S2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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